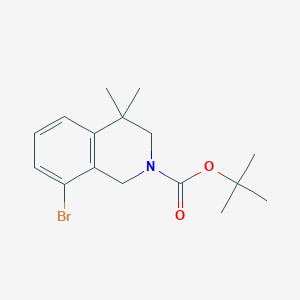
tert-Butyl 8-bromo-4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 8-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a dimethyl-substituted tetrahydroisoquinoline core. It is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 8-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the bromination of a suitable tetrahydroisoquinoline precursor, followed by esterification with tert-butyl chloroformate. The reaction conditions often require the use of a base such as triethylamine and an inert solvent like dichloromethane. The reaction is typically carried out at low temperatures to control the reactivity of the bromine atom and prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: tert-Butyl 8-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the ester group to an alcohol or the bromine atom to a hydrogen atom can be achieved using suitable reducing agents.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Products include azido or thiol-substituted derivatives.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include alcohols or dehalogenated compounds.
科学的研究の応用
Chemistry: In organic synthesis, tert-butyl 8-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate serves as a versatile intermediate for the construction of more complex molecules. It is used in the synthesis of natural products and pharmaceuticals.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms. It can be used in the design of enzyme inhibitors or receptor ligands.
Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting neurological disorders or cancer. Its ability to interact with biological targets makes it a valuable scaffold for drug discovery.
Industry: In the chemical industry, this compound can be used as a building block for the synthesis of specialty chemicals and advanced materials.
作用機序
The mechanism of action of tert-butyl 8-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group can participate in binding interactions, while the tetrahydroisoquinoline core provides structural stability. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive mechanisms.
類似化合物との比較
- tert-Butyl 8-chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- tert-Butyl 8-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- tert-Butyl 8-iodo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
Comparison: Compared to its analogs, tert-butyl 8-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate exhibits unique reactivity due to the presence of the bromine atom. Bromine is more reactive than chlorine or fluorine, making it a better leaving group in substitution reactions. Additionally, the compound’s steric and electronic properties can influence its biological activity and interactions with molecular targets.
特性
分子式 |
C16H22BrNO2 |
|---|---|
分子量 |
340.25 g/mol |
IUPAC名 |
tert-butyl 8-bromo-4,4-dimethyl-1,3-dihydroisoquinoline-2-carboxylate |
InChI |
InChI=1S/C16H22BrNO2/c1-15(2,3)20-14(19)18-9-11-12(16(4,5)10-18)7-6-8-13(11)17/h6-8H,9-10H2,1-5H3 |
InChIキー |
MKKGWZGUVLRRBO-UHFFFAOYSA-N |
正規SMILES |
CC1(CN(CC2=C1C=CC=C2Br)C(=O)OC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



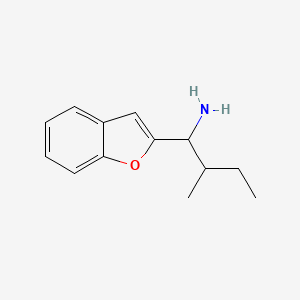
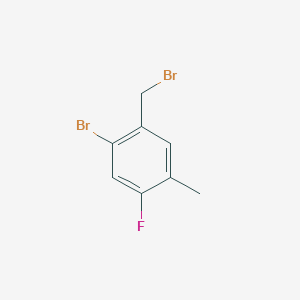
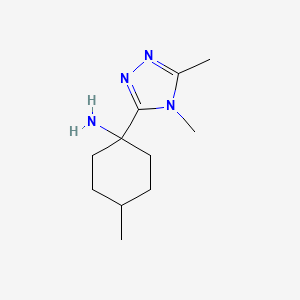
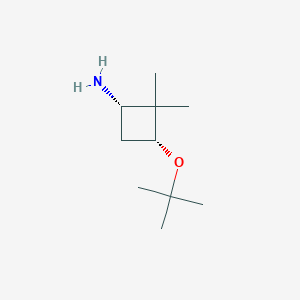
![rac-(4aR,7aR)-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid](/img/structure/B13484486.png)
![4-[(Cyclopropylcarbamoyl)amino]-2-methoxybenzoic acid](/img/structure/B13484487.png)
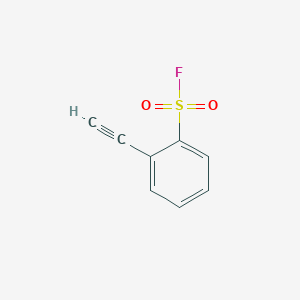
![Ethyl 2-oxo-2-[4-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13484501.png)

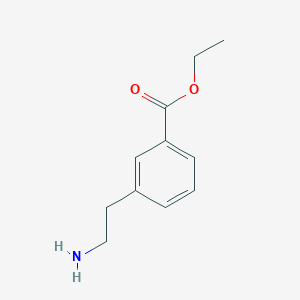
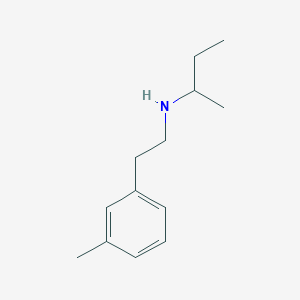
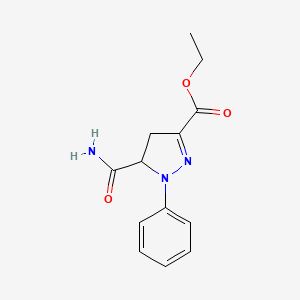
![{[4-Methoxy-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13484538.png)
